Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
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Description
Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications
Novel Spiropiperidines as Highly Potent and Subtype Selective σ-Receptor Ligands
Research has explored the synthesis of spiropiperidines, which are recognized for their significant σ1- and σ2-receptor affinity, potentially offering new therapeutic avenues in neuropharmacology. The study highlighted that specific structural features, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group, are crucial for high σ1-receptor affinity. These findings underscore the compound's potential role in developing drugs targeting σ-receptors, which are implicated in various neurological disorders (Maier & Wünsch, 2002).
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
Another research application involves the synthesis of spiropiperidine lactam derivatives as acetyl-CoA carboxylase inhibitors. This process introduces a novel approach to targeting metabolic pathways relevant to diseases such as diabetes and obesity. The synthesis strategy enables the creation of potent analogues, showcasing the compound's utility in designing new therapeutic agents (Huard et al., 2012).
Microwave-Assisted Direct Amidation for Drug Synthesis
The microwave-assisted direct amidation of related compounds highlights an efficient method for synthesizing carboxamides, a crucial step in developing various pharmaceutical agents. This technique demonstrates the compound's versatility in facilitating rapid and high-yield chemical transformations, important for pharmaceutical manufacturing (Milosevic et al., 2015).
Antimicrobial Activity of Novel Compounds
The synthesis and evaluation of new pyridine derivatives, including structures related to the specified compound, have shown variable and modest antimicrobial activity. This research highlights the potential for developing new antimicrobial agents by exploring novel chemical scaffolds, contributing to the fight against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).
Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors
A significant application is the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research underscores the compound's role in addressing tuberculosis, suggesting its utility in developing new antimycobacterial therapies (Jeankumar et al., 2013).
Properties
IUPAC Name |
ethyl 7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-30-23(28)26-14-12-24(13-15-26)27-20(16-19(25-27)17-8-5-4-6-9-17)18-10-7-11-21(29-2)22(18)31-24/h4-11,20H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYDQVRFFVKGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.